molecular formula C17H18O2S B12607234 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal CAS No. 646534-07-8

9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal

Cat. No.: B12607234
CAS No.: 646534-07-8
M. Wt: 286.4 g/mol
InChI Key: DNQCHXWFWHAZQU-UHFFFAOYSA-N
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Description

9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is an organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a conjugated tetraenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3-(methylsulfanyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable enolate to form an intermediate.

    Dehydration: The intermediate is then dehydrated to form the conjugated tetraenal chain.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups play a crucial role in modulating its reactivity and binding affinity. The conjugated tetraenal chain allows for electron delocalization, which can influence its chemical behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile: Similar structure but with a nitrile group instead of the tetraenal chain.

    4-Methoxy-3-(methylsulfanyl)benzaldehyde: The starting material for the synthesis of the target compound.

Uniqueness

9-[4-Methoxy-3-(methylsulfanyl)phenyl]nona-2,4,6,8-tetraenal is unique due to its conjugated tetraenal chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various research applications.

Properties

CAS No.

646534-07-8

Molecular Formula

C17H18O2S

Molecular Weight

286.4 g/mol

IUPAC Name

9-(4-methoxy-3-methylsulfanylphenyl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C17H18O2S/c1-19-16-12-11-15(14-17(16)20-2)10-8-6-4-3-5-7-9-13-18/h3-14H,1-2H3

InChI Key

DNQCHXWFWHAZQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC=CC=CC=CC=O)SC

Origin of Product

United States

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